Diethyl (2-oxo-2-phenylethyl)phosphonate

Catalog No.
S775894
CAS No.
3453-00-7
M.F
C12H17O4P
M. Wt
256.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2-oxo-2-phenylethyl)phosphonate

CAS Number

3453-00-7

Product Name

Diethyl (2-oxo-2-phenylethyl)phosphonate

IUPAC Name

2-diethoxyphosphoryl-1-phenylethanone

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

InChI

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

HPEVTTNSIPGLEL-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)C1=CC=CC=C1)OCC

Canonical SMILES

CCOP(=O)(CC(=O)C1=CC=CC=C1)OCC

Wadsworth-Emmons Reaction:

One of the most prominent applications of diethyl 2-oxo-2-phenylethylphosphonate is in the Wadsworth-Emmons reaction, a powerful method for forming carbon-carbon double bonds (alkenes) []. This reaction involves the condensation of the phosphonate with an aldehyde or ketone, leading to the formation of a new alkene and the diethyl phosphonate anion as a byproduct []. The versatility of this reaction lies in its ability to generate a wide range of alkenes with different functionalities, making it a crucial tool in organic synthesis [].

Aldehyde Homologation:

Diethyl 2-oxo-2-phenylethylphosphonate can also be employed for the homologation of aldehydes. This process involves the conversion of an aldehyde to a terminal alkyne with one additional carbon atom []. This transformation is particularly useful for synthesizing complex molecules with specific carbon chain lengths [].

Other Applications:

Beyond the aforementioned applications, diethyl 2-oxo-2-phenylethylphosphonate finds use in various other research areas:

  • Asymmetric Michael addition: This reaction allows for the selective addition of a nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of chiral molecules [].
  • Gem-chlorofluorination: This process involves the introduction of both chlorine and fluorine atoms to the same carbon atom in a molecule containing a keto group [].
  • Cyclocondensation reactions: These reactions involve the formation of cyclic compounds through the condensation of multiple molecules.
  • Diazo transfer reactions: These reactions enable the transfer of a diazo group to a molecule, which is useful in the synthesis of various nitrogen-containing compounds.
  • Inverse-electron-demand Diels-Alder reactions: This variant of the Diels-Alder reaction allows for the formation of cyclic compounds with specific functionalities.

Diethyl (2-oxo-2-phenylethyl)phosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₇O₄P and a CAS number of 3453-00-7. This compound features a phosphonate group, which is characterized by the presence of phosphorus bonded to oxygen atoms, making it a significant subject of study in both organic chemistry and pharmacology. Its structure includes a phenyl group and a carbonyl group, contributing to its reactivity and potential applications in various fields.

Diethyl phenacylphosphonate can be irritating to the skin, eyes, and respiratory system. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

Typical of phosphonates:

  • Nucleophilic Substitution: The phosphorus atom can undergo nucleophilic attack, allowing for the substitution of the ethoxy groups with various nucleophiles.
  • Condensation Reactions: The carbonyl group can react with amines or alcohols to form imines or esters, respectively.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield diethyl phosphonate and phenylacetaldehyde.

These reactions highlight its versatility as a building block in organic synthesis.

Diethyl (2-oxo-2-phenylethyl)phosphonate has shown potential biological activities, particularly as an antioxidant. It is noted for its stability against oxidation, which allows it to scavenge free radicals effectively. This property makes it a candidate for applications in pharmaceuticals aimed at reducing oxidative stress-related damage in cells . Additionally, its structural features may contribute to interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Several synthesis methods exist for diethyl (2-oxo-2-phenylethyl)phosphonate:

  • Phosphorylation of Phenylacetaldehyde: This method involves reacting phenylacetaldehyde with phosphorus oxychloride and diethyl ether under controlled conditions.
  • Condensation Reactions: Combining diethyl phosphite with phenylacetaldehyde in the presence of a base can yield the desired phosphonate.
  • Direct Alkylation: Using alkyl halides in the presence of a base can facilitate the formation of the phosphonate from simpler phosphonic acid derivatives.

These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired purity.

Diethyl (2-oxo-2-phenylethyl)phosphonateAntioxidant properties; versatile reactivityPharmaceuticals; agricultureDiethyl PhosphateSimpler structure; less reactiveIndustrial applicationsPhenyl Phosphonic AcidStrong acid propertiesResearch chemicalsMethyl (2-oxo-2-phenylethyl)phosphonateSmaller size; different reactivityNiche pharmaceutical applications

Diethyl (2-oxo-2-phenylethyl)phosphonate stands out due to its unique combination of antioxidant properties and versatile reactivity, making it valuable for both research and practical applications.

Studies on diethyl (2-oxo-2-phenylethyl)phosphonate's interactions reveal its potential effects on biological systems. Research indicates that it may interact with various enzymes, possibly acting as an inhibitor or modulator. These interactions are crucial for understanding its therapeutic potential and safety profile. Further studies are needed to elucidate specific mechanisms of action and potential side effects.

Several compounds share structural similarities with diethyl (2-oxo-2-phenylethyl)phosphonate, including:

  • Diethyl Phosphate: Lacks the phenyl group but shares similar phosphorus chemistry.
  • Phenyl Phosphonic Acid: Contains a phenyl group but differs significantly in functional groups.
  • Methyl (2-oxo-2-phenylethyl)phosphonate: Similar structure but with methyl instead of ethyl groups.

Comparison Table

CompoundUnique Features

XLogP3

1.6

Other CAS

3453-00-7

Wikipedia

Diethyl 2-oxo-2-phenylethylphosphonate

Dates

Modify: 2023-08-15

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